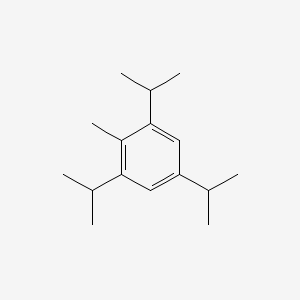

1,3,5-Triisopropyl-2-methylbenzene

Description

1,3,5-Triisopropyl-2-methylbenzene is a substituted benzene derivative featuring three isopropyl groups at the 1, 3, and 5 positions and a methyl group at the 2 position. The steric bulk of isopropyl groups and substitution patterns are expected to influence its reactivity, solubility, and environmental behavior compared to simpler alkylbenzenes.

Properties

CAS No. |

6319-85-3 |

|---|---|

Molecular Formula |

C16H26 |

Molecular Weight |

218.38 g/mol |

IUPAC Name |

2-methyl-1,3,5-tri(propan-2-yl)benzene |

InChI |

InChI=1S/C16H26/c1-10(2)14-8-15(11(3)4)13(7)16(9-14)12(5)6/h8-12H,1-7H3 |

InChI Key |

CHVOYGXBBWPDEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triisopropyl-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, 1,3,5-trichlorobenzene can be reacted with an alkyl Grignard reagent in the presence of a catalyst such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) in diethyl ether. The reaction mixture is refluxed overnight, resulting in the formation of 1,3,5-trialkylbenzenes .

Industrial Production Methods

Industrial production of 1,3,5-Triisopropyl-2-methylbenzene typically involves large-scale alkylation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triisopropyl-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as aluminum chloride (AlCl3) are commonly employed.

Major Products Formed

Oxidation: Depending on the conditions, products can include isopropyl alcohols, acetone, or carboxylic acids.

Reduction: The major products are simpler hydrocarbons like isopropylbenzene.

Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

1,3,5-Triisopropyl-2-methylbenzene has several applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1,3,5-Triisopropyl-2-methylbenzene depends on the specific reaction or application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. For example, in oxidation reactions, it interacts with oxidizing agents to form new products. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Research Findings and Implications

- Environmental Persistence : Bulkier alkyl groups (e.g., isopropyl) may enhance environmental persistence compared to methyl-substituted benzenes due to reduced biodegradation rates .

- Synthetic Applications : Steric hindrance in 1,3,5-triisopropyl-2-methylbenzene could make it a useful directing group in Friedel-Crafts alkylation, though reactivity would differ from TMBs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Triisopropyl-2-methylbenzene, and how can reaction efficiency be validated?

- Methodological Answer : Common approaches include Friedel-Crafts alkylation of benzene derivatives using isopropyl halides and methylating agents. Reaction efficiency is validated via gas chromatography (GC) to quantify product purity and by-product ratios. For example, GC retention indices for similar alkylated benzenes (e.g., 1-Methyl-3-isopropylbenzene, retention index 2.7) can guide method optimization . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity, with isopropyl groups showing characteristic splitting patterns in the δ 1.2–1.5 ppm range .

Q. Which spectroscopic techniques are critical for characterizing 1,3,5-Triisopropyl-2-methylbenzene, and what spectral challenges arise?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are essential. Challenges include signal overlap from isopropyl groups in NMR (e.g., methyl resonances at δ 0.8–1.5 ppm) and low solubility in polar solvents. Deuterated chloroform (CDCl₃) is recommended for NMR analysis due to its compatibility with hydrophobic aromatics .

Q. How should researchers handle safety protocols for 1,3,5-Triisopropyl-2-methylbenzene in laboratory settings?

- Methodological Answer : Refer to OSHA HCS guidelines for halogenated benzene analogs (e.g., 1,3,5-Trichlorobenzene). Use fume hoods for synthesis, nitrile gloves for skin protection, and spill kits for accidental exposure. Health hazard ratings (e.g., Health = 2, Fire = 1 for 1,3,5-Trichlorobenzene) provide a benchmark for risk assessment .

Advanced Research Questions

Q. How can synthetic by-products (e.g., regioisomers) be minimized during the alkylation of 1,3,5-Triisopropyl-2-methylbenzene?

- Methodological Answer : Optimize reaction stoichiometry and catalyst selection. For example, using Lewis acids like AlCl₃ at controlled temperatures (0–5°C) reduces polysubstitution. GC-MS analysis with reference standards (e.g., triethylbenzene isomers, retention indices 2.0–3.1) helps identify and quantify by-products .

Q. What strategies resolve contradictions in reported solubility data for 1,3,5-Triisopropyl-2-methylbenzene across solvents?

- Methodological Answer : Systematic solubility testing in aprotic (e.g., hexane) vs. protic (e.g., ethanol) solvents, coupled with Hansen solubility parameter calculations, clarifies discrepancies. For analogs like 1-Methyl-4-n-propylbenzene (retention index 1.5), solubility trends correlate with alkyl chain length and solvent polarity .

Q. How can researchers design toxicological studies for 1,3,5-Triisopropyl-2-methylbenzene, given limited biomarker data?

- Methodological Answer : Adapt methodologies from ethylbenzene toxicology, such as inhalation exposure models in rodents and LC-MS/MS analysis of urinary metabolites (e.g., hydroxylated derivatives). Prioritize PBT (persistence, bioaccumulation, toxicity) assessments using OECD guidelines .

Q. What computational tools predict the steric effects of isopropyl groups in 1,3,5-Triisopropyl-2-methylbenzene during catalytic reactions?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) models evaluate steric hindrance on catalyst accessibility. Compare results with experimental kinetics data from analogous systems (e.g., tert-butyl-substituted benzenes) .

Data Analysis and Contradiction Management

Q. How should conflicting reactivity data (e.g., electrophilic substitution rates) be reconciled in studies of 1,3,5-Triisopropyl-2-methylbenzene?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst). Use control reactions with structurally defined analogs (e.g., 1,3,5-Triethylbenzene) to isolate steric vs. electronic effects. Statistical tools like ANOVA identify significant variables .

Q. What methodologies validate the environmental persistence of 1,3,5-Triisopropyl-2-methylbenzene in aquatic systems?

- Methodological Answer : Conduct OECD 301F biodegradation tests with activated sludge inoculum. Compare half-lives to chlorinated analogs (e.g., 1,3,5-Trichlorobenzene, PBT assessment "Not applicable") to assess persistence .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.